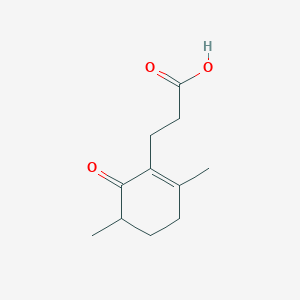
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid is an organic compound characterized by a cyclohexene ring with two methyl groups and a ketone functional group at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion . The product is then purified to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which 3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .
類似化合物との比較
Similar Compounds
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
- 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-2-yl)methyl]indolin-2-one
Uniqueness
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
52086-93-8 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
3-(2,5-dimethyl-6-oxocyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C11H16O3/c1-7-3-4-8(2)11(14)9(7)5-6-10(12)13/h8H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
RQQRZJDGUIHTRP-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=C(C1=O)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


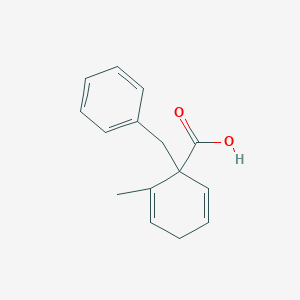
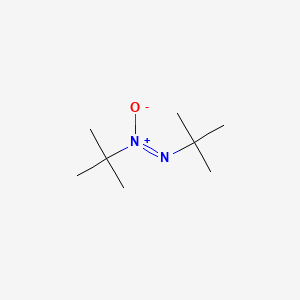
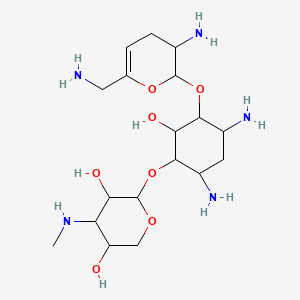

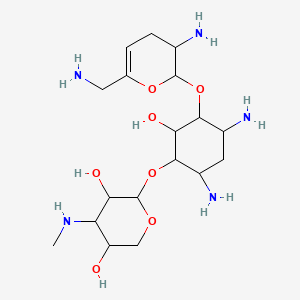
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)

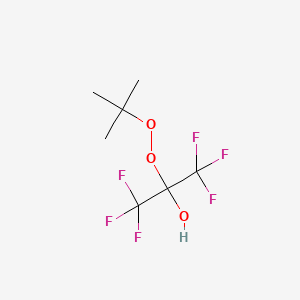
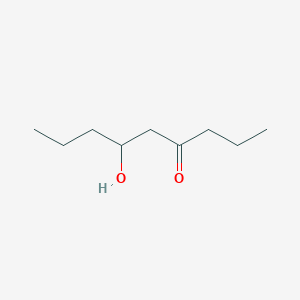
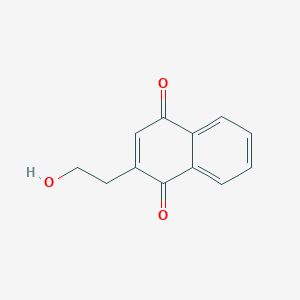
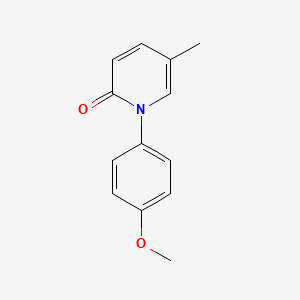
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)

